Isobutyl (hydroxymethyl)carbamate
CAS No.: 67953-32-6
Cat. No.: VC18445828
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67953-32-6 |
|---|---|
| Molecular Formula | C6H13NO3 |
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | 2-methylpropyl N-(hydroxymethyl)carbamate |
| Standard InChI | InChI=1S/C6H13NO3/c1-5(2)3-10-6(9)7-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) |
| Standard InChI Key | ZOUPSODOXQZUIW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC(=O)NCO |
Introduction
Chemical Identity and Structural Characteristics
Isobutyl (hydroxymethyl)carbamate, systematically named 2-methylpropyl N-(hydroxymethyl)carbamate, belongs to the carbamate family. Carbamates are organic compounds derived from carbamic acid (), where the hydroxyl group is replaced by an alkoxy or aryloxy group. The hydroxymethyl (-CHOH) substituent on the nitrogen atom distinguishes this compound from simpler carbamates, introducing additional hydrogen-bonding capabilities and influencing its reactivity .
Molecular and Structural Data
The compound’s molecular structure comprises:
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Molecular formula:
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Molecular weight: 147.17 g/mol
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Exact mass: 147.090 Da
The hydroxymethyl group enhances solubility in polar solvents and facilitates interactions with biological targets, a feature leveraged in prodrug design .
Table 1: Physicochemical Properties of Isobutyl (Hydroxymethyl)carbamate
| Property | Value |
|---|---|
| CAS Number | 67953-32-6 |
| Density | 1.068 g/cm³ |
| Boiling Point | 245°C at 760 mmHg |
| Flash Point | 102°C |
| LogP (Octanol-Water) | 0.522 |
| Refractive Index | 1.445 |
| Solubility | Limited data; likely polar solvent-soluble |
Physicochemical and Spectroscopic Properties
Stability and Reactivity
The carbamate functional group is susceptible to hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide:
The hydroxymethyl group may participate in intramolecular hydrogen bonding, stabilizing the syn-rotamer conformation, as observed in analogous carbamates .
Spectroscopic Characterization
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NMR Spectroscopy:
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Mass Spectrometry:
The exact mass (147.090 Da) corresponds to the molecular ion peak () in high-resolution MS.
Applications in Medicinal Chemistry and Drug Design
| Compound | Target Enzyme | Released Drug | Application |
|---|---|---|---|
| Irinotecan (CPT-11) | Carboxylesterase | SN-38 | Colorectal cancer |
| Valacyclovir | Hydrolase | Acyclovir | Antiviral therapy |
| Hypothetical analog | TBD | TBD | Under investigation |
Analytical and Regulatory Status
Analytical Methods
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HPLC: Reverse-phase chromatography with UV detection (~210 nm).
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TLC: Silica gel plates using ethyl acetate/hexane mobile phases.
Future Directions and Research Opportunities
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Prodrug development: Leverage the hydroxymethyl group for targeted drug delivery.
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Polymer chemistry: Incorporate into biodegradable polymers for controlled release.
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Enzymatic studies: Investigate hydrolysis kinetics with esterases and amidases.
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